N1-(3-chloro-4-fluorophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
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Description
N1-(3-chloro-4-fluorophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H21ClFN3O2S and its molecular weight is 409.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds with structural elements similar to the one are frequently synthesized and analyzed for their structural properties. For instance, derivatives of 1,2,4-triazoles exhibit biologically active properties and are characterized through methods like single crystal X-ray diffraction. These studies often aim to understand the intermolecular interactions within these molecules, which are crucial for their biological activity and potential therapeutic applications (Shukla et al., 2017).
Potential Therapeutic Applications
Research on compounds structurally related to "N1-(3-chloro-4-fluorophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide" often explores their therapeutic potential. For example, studies have investigated the antimicrobial activity of piperazine derivatives against various bacterial strains, indicating the potential of these compounds in developing new antimicrobial agents (Mishra & Chundawat, 2019).
Pharmacological Interest
The pharmacological interest in such compounds is also highlighted by their exploration as receptor antagonists or agonists. For example, derivatives have been studied for their selective activity at serotonin receptors, indicating potential applications in treating disorders such as depression or anxiety (Vacher et al., 1999).
Material Science Applications
Beyond biomedical applications, compounds with similar molecular structures have been explored for material science applications, such as in the development of fluorescent sensors for detecting metal ions in aqueous solutions, indicating their versatility and utility in various scientific and industrial fields (Wang et al., 2014).
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O2S/c20-16-10-14(3-4-17(16)21)23-19(26)18(25)22-11-13-5-7-24(8-6-13)12-15-2-1-9-27-15/h1-4,9-10,13H,5-8,11-12H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQAAWMIVYLRRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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